Technical Whitepaper: 2-Methyl-5-(methylsulfonyl)-1H-indole – Identifiers, Synthesis, and Applications in Drug Discovery
Technical Whitepaper: 2-Methyl-5-(methylsulfonyl)-1H-indole – Identifiers, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the functionalization of the indole core is a cornerstone strategy for developing high-affinity pharmacological agents. 2-Methyl-5-(methylsulfonyl)-1H-indole is a specialized, highly functionalized heterocyclic intermediate. Characterized by an electron-donating methyl group at the C2 position and an electron-withdrawing methylsulfonyl group at the C5 position, this compound offers a unique electronic push-pull system. As a Senior Application Scientist, I have structured this guide to provide researchers with verified chemical identifiers, mechanistic insights into its pharmacological utility, and a self-validating synthetic protocol for its preparation.
Chemical Identity and Core Identifiers
Due to its specialized nature as a pharmaceutical intermediate, this compound is primarily tracked in patent literature via its InChIKey and SMILES string rather than a universally commercialized CAS registry number. Below is the consolidated physicochemical data [1].
Table 1: Physicochemical Properties & Identifiers
| Property / Identifier | Value |
| IUPAC Name | 2-Methyl-5-(methylsulfonyl)-1H-indole |
| Synonyms | 5-Methanesulfonyl-2-methyl-1H-indole |
| Molecular Formula | C₁₀H₁₁NO₂S |
| Molecular Weight | 209.26 g/mol |
| SMILES | CS(=O)(=O)C1=CC=C2NC(C)=CC2=C1 |
| InChIKey | XVQVWYKFTJJCBP-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 1 (Indole N-H) |
| Hydrogen Bond Acceptors | 2 (Sulfonyl Oxygens) |
Pharmacological Relevance & Mechanistic Insights
The incorporation of a methylsulfonyl (–SO₂CH₃) group onto the indole core is a strategic structural modification. The methylsulfonyl moiety acts as a strong hydrogen bond acceptor and an electron-withdrawing group, which significantly alters the lipophilicity and metabolic stability of the parent indole.
Specifically, 2-methyl-5-(methylsulfonyl)-1H-indole serves as a critical building block in the development of haloallylamine-based inhibitors targeting Lysyl Oxidase (LOX) [1]. LOX is a copper-dependent amine oxidase responsible for the cross-linking of collagen and elastin in the extracellular matrix. Overexpression of LOX is heavily implicated in fibrotic diseases and the promotion of tumor metastasis. By utilizing this specific indole scaffold, researchers can achieve highly selective binding within the LOX active site, preventing pathological tissue remodeling.
Fig 1: Mechanistic pathway of LOX inhibition by methylsulfonyl indole derivatives.
Synthetic Methodology: Copper-Catalyzed C-S Cross-Coupling
Synthesizing 5-sulfonyl indoles historically required harsh conditions that often degraded the electron-rich pyrrole ring. Modern approaches utilize an Ullmann-type C-S cross-coupling, leveraging copper catalysis to couple 5-bromo-2-methyl-1H-indole with sodium methanesulfinate under relatively mild conditions [2].
Fig 2: Copper-catalyzed Ullmann-type C-S cross-coupling synthetic workflow.
Step-by-Step Protocol (Self-Validating System)
Objective: Synthesis of 2-Methyl-5-(methylsulfonyl)-1H-indole via Ullmann-type coupling.
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Reagents: 5-Bromo-2-methyl-1H-indole (1.0 eq), Sodium methanesulfinate (1.2 eq), Copper(I) iodide (0.1 eq), L-Proline sodium salt (0.2 eq), Anhydrous DMSO (0.5 M relative to indole).
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System Purging: Charge a flame-dried Schlenk flask with 5-bromo-2-methyl-1H-indole, sodium methanesulfinate, CuI, and L-proline sodium salt.
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Causality: Loading all solid reagents prior to degassing ensures that the highly air-sensitive Cu(I) catalyst is not exposed to oxygen in solution, preventing premature oxidation to catalytically inactive Cu(II).
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Solvent Addition: Evacuate and backfill the flask with Argon (3 cycles). Add anhydrous DMSO via syringe.
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Causality: DMSO is chosen for its high dielectric constant, which is essential for solubilizing the sodium methanesulfinate and stabilizing the polar transition state of the oxidative addition step.
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Reaction Heating: Heat the stirring mixture to 100 °C for 16 hours.
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Causality: The L-proline ligand forms a soluble, reactive bidentate complex with Cu(I). This lowers the activation energy for the oxidative addition of the aryl bromide, allowing the reaction to proceed at 100 °C rather than the >150 °C required for unliganded Ullmann couplings, thereby preserving the sensitive indole core.
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Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (EtOAc) and quench with saturated aqueous NH₄Cl.
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Causality: NH₄Cl helps to complex and partition the copper salts into the aqueous layer, preventing emulsion formation during extraction.
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Purification: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Analytical Characterization Standards
To ensure the structural integrity of the synthesized 2-methyl-5-(methylsulfonyl)-1H-indole, the following analytical validations must be met:
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LC-MS: [M+H]⁺ expected at m/z 210.05.
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¹H NMR (DMSO-d₆, 400 MHz):
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The indole N-H proton typically appears as a broad singlet downfield (~11.5 ppm).
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The C4 proton (adjacent to the sulfonyl group) will appear as a distinct doublet with meta-coupling (~8.0 ppm), shifted downfield due to the electron-withdrawing nature of the –SO₂CH₃ group.
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The –SO₂CH₃ protons will appear as a sharp 3H singlet around 3.1 ppm.
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The C2-methyl protons will appear as a sharp 3H singlet around 2.4 ppm.
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References
- Title: US20200317666A1 - Haloallylamine indole and azaindole derivative inhibitors of lysyl oxidases and uses thereof Source: Google Patents URL
- Title: Synthesis and applications of sodium sulfinates (RSO₂Na)
